

Physicochemical and drug-likeness properties of Tilianin

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An In-depth Technical Guide to the Physicochemical and Drug-Likeness Properties of Tilianin

Introduction

Tilianin is a flavonoid glycoside, specifically acacetin-7-O-glucoside, that can be isolated from a variety of medicinal plants, most notably from the family Lamiaceae such as Dracocephalum moldavica and Agastache species.[1][2] In recent years, **Tilianin** has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities. [1][3] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anticancer agent.[4][5][6] Its unique glycosidic structure enhances its bioavailability, solubility, and stability compared to its aglycone form, acacetin, making it a promising natural lead molecule for new drug design and development.[4]

This guide provides a comprehensive overview of the physicochemical and drug-likeness properties of **Tilianin**, details its known mechanisms of action through key signaling pathways, and outlines standard experimental protocols for assessing its properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties influence its solubility, absorption, distribution, and overall bioavailability. The key physicochemical descriptors for **Tilianin** are summarized below.



Property	Value	Source	
Molecular Formula	C22H22O10	[2][7]	
Molar Mass	446.4 g/mol	[7]	
Appearance	Powder	[7]	
Melting Point	260-262 °C	[7]	
Boiling Point	754.9 ± 60.0 °C (Predicted)	[7]	
рКа	6.11 ± 0.40 (Predicted)	[7]	
Solubility	Soluble in methanol, ethanol, DMSO	[7]	

Drug-Likeness and ADME Profile

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely orally active drug in humans.[8][9] This evaluation is often guided by rules of thumb, such as Lipinski's Rule of Five.[8][10][11]

Lipinski's Rule of Five

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria[8][10][11]:

- No more than 5 hydrogen bond donors (total number of N-H and O-H bonds).
- No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
- A molecular mass under 500 daltons.
- A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Below is an evaluation of **Tilianin** against these parameters.



Lipinski Parameter	Value	Rule	Compliance
Molecular Mass	446.4 Da	< 500 Da	Yes
Hydrogen Bond Donors	5	≤ 5	Yes
Hydrogen Bond Acceptors	10	≤ 10	Yes
logP (Predicted)	< 5	≤ 5	Yes

Tilianin adheres to Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.

ADME (Absorption, Distribution, Metabolism, Excretion) Profile

While **Tilianin**'s glycosylated form enhances its water solubility and stability, its overall bioavailability can be a challenge.[4][5]

- Absorption: Pharmacokinetic studies in mice have been conducted. Following oral gavage of 10 mg/kg, the maximum plasma concentration (Cmax) was 176.9 nmol/L, achieved at a Tmax of 10.8 minutes.[6][12] This indicates rapid absorption.
- Distribution, Metabolism, and Excretion: **Tilianin** can accumulate in target tissues such as the liver, kidneys, and brain.[4] It is subject to metabolism, and strategies to improve its bioavailability, such as nanoformulations or co-administration with absorption enhancers like piperine (which inhibits cytochrome P450 enzymes), are being explored.[4] Further research is needed to fully understand its distribution and excretion pathways.[1][3]

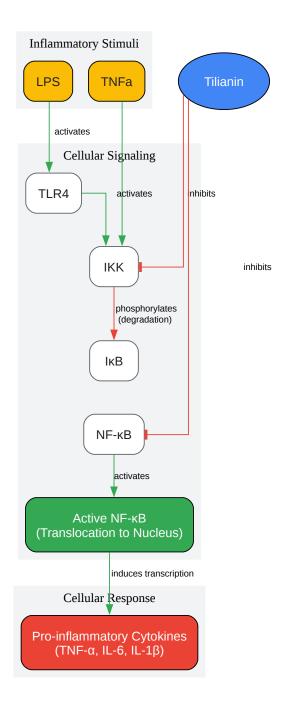
Biological Activity and Signaling Pathways

Tilianin exerts its therapeutic effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory, cardioprotective, and anticancer activities are particularly well-documented.

Anti-inflammatory Mechanism via NF-кВ Pathway



A primary mechanism for **Tilianin**'s potent anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13] In response to inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), **Tilianin** prevents the activation of NF-κB.[3][13][14] This, in turn, suppresses the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]



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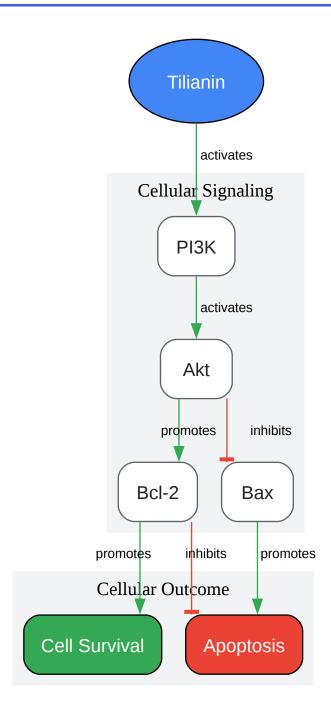


Tilianin's inhibition of the NF-kB inflammatory pathway.

Cardioprotective and Anticancer Mechanisms

Tilianin has also demonstrated significant potential in both cardiovascular protection and cancer therapy through its modulation of survival and apoptosis pathways, including the PI3K/Akt and MAPK pathways.[4] By initiating the PI3K/Akt signaling cascade, **Tilianin** can protect against myocardial ischemia-reperfusion injury by preventing apoptosis.[14] In cancer cells, it can inhibit tumor growth by modulating these same pathways to induce apoptosis and suppress proliferation.[4]





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Tilianin's modulation of the PI3K/Akt survival pathway.

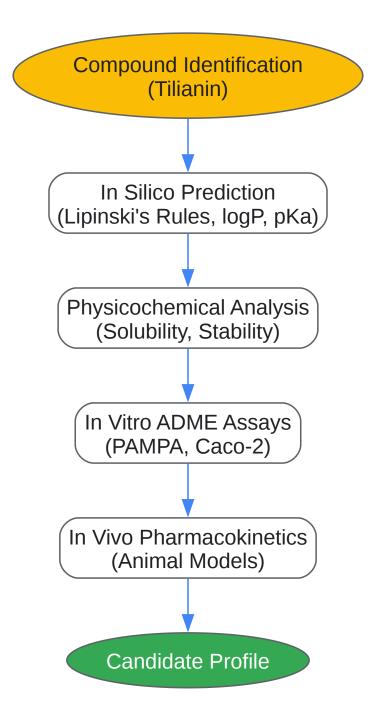
Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical and drug-likeness properties. The following sections describe generalized, standard methodologies for key assays.



Workflow for Drug-Likeness Assessment

The assessment of a compound like **Tilianin** typically follows a multi-step workflow, starting with computational predictions and moving towards more complex in vitro and in vivo experiments.



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General workflow for assessing drug-likeness properties.



Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Tilianin** in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

- Preparation: Prepare a saturated solution by adding an excess amount of **Tilianin** powder to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.
- Equilibration: Seal the vial and agitate it in a mechanical shaker or orbital incubator at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.
- Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol). Quantify the
 concentration of **Tilianin** in the diluted sample using a validated analytical method, such as
 High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the
 result to a standard curve of known **Tilianin** concentrations.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol: In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive membrane permeability of **Tilianin** as a predictor of its absorption.

Methodology:



- Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial lipid membrane.
- Donor Plate Preparation: A solution of **Tilianin** at a known concentration is prepared in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of a 96-well donor plate.
- Assay Assembly: The lipid-coated filter plate (acceptor plate, containing fresh buffer) is
 placed on top of the donor plate, creating a "sandwich" where the **Tilianin** solution is in
 contact with the artificial membrane.
- Incubation: The assembled plate is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor compartment, across the lipid membrane, and into the acceptor compartment.
- Quantification: After incubation, the plates are separated. The concentrations of **Tilianin** in the donor, acceptor, and reference wells are determined using an analytical method like HPLC-UV or LC-MS/MS.
- Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an
 established formula that accounts for the concentrations in the donor and acceptor wells, the
 volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion

Tilianin presents a compelling profile as a potential therapeutic agent. Its physicochemical properties are favorable, and it fully complies with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[1][15] It demonstrates a wide range of biological activities by modulating critical cellular signaling pathways involved in inflammation, cell survival, and apoptosis.[3][4][14] However, challenges related to its bioavailability and the need for more extensive pharmacokinetic studies remain.[1][5] Future research should focus on optimizing drug delivery systems and conducting comprehensive clinical trials to translate the promising preclinical findings into tangible therapeutic applications.[4][5]

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